molecular formula C25H23N5 B2540883 3-(3-methylphenyl)-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866845-68-3

3-(3-methylphenyl)-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2540883
CAS RN: 866845-68-3
M. Wt: 393.494
InChI Key: KWGKGXYRONSGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-methylphenyl)-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a compound with the molecular formula C25H23N5. It has an average mass of 393.484 Da and a monoisotopic mass of 393.195343 Da . It belongs to the class of compounds known as quinazolines and quinazolinones, which are heterocyclic fused rings that have drawn considerable attention due to their diverse range of biological properties .


Synthesis Analysis

The synthesis of quinazolines and quinazolinones involves various methods. One common method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Another approach involves a tandem reaction of 1-(2-haloaryl)propiolamides with sodium azide through a [3 + 2] azide-alkyne cycloaddition and intramolecular Ullmann-type C-N coupling process .


Chemical Reactions Analysis

The chemical reactions involving quinazolines and quinazolinones are diverse and depend on the specific substitutions on the molecule . For instance, a simple and efficient approach for the synthesis of triazolo quinoxalin-4 (5H)-ones involves a tandem reaction of 1-(2-haloaryl)propiolamides with sodium azide through a [3 + 2] azide-alkyne cycloaddition and intramolecular Ullmann-type C-N coupling process .

Scientific Research Applications

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. For instance, structures containing the triazoloquinoxaline scaffold have shown various biological activities such as c-Met inhibition or GABA A modulating activity, and have been incorporated into polymers for use in solar cells . Further optimization for the retrieved hit compounds could also be a potential future direction .

properties

IUPAC Name

3-(3-methylphenyl)-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5/c1-17-9-8-12-20(15-17)23-25-27-24(26-16-18(2)19-10-4-3-5-11-19)21-13-6-7-14-22(21)30(25)29-28-23/h3-15,18H,16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGKGXYRONSGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.